2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol
Description
Properties
Molecular Formula |
C18H15N5O2 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H15N5O2/c1-10-12-8-7-11(25-2)9-15(12)21-17(19-10)23-18-20-14-6-4-3-5-13(14)16(24)22-18/h3-9H,1-2H3,(H2,19,20,21,22,23,24) |
InChI Key |
FEZCRWHZFNLSQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC(=N1)NC3=NC4=CC=CC=C4C(=O)N3)OC |
Origin of Product |
United States |
Biological Activity
2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol, a derivative of quinazoline, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique quinazoline structure, which is known for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C18H15N5O2
- Molecular Weight : 333.351 g/mol
- SMILES Notation : Cc1cc2c(c1)nc(n(c2)N)c1cc(OC)cc(c1)N
Anticancer Activity
Quinazoline derivatives, including 2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol, have been extensively studied for their anticancer properties. The mechanisms of action often involve the inhibition of key enzymes and receptors involved in tumor growth.
- EGFR Inhibition : Many quinazoline derivatives inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in various cancers. For instance, compounds similar to 2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol have shown IC50 values in the nanomolar range against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .
- Cytotoxicity Studies : In vitro studies have demonstrated that quinazoline derivatives exhibit significant cytotoxic effects against multiple cancer cell lines. For example, a related compound showed an IC50 value of 0.096 μM against EGFR .
- Mechanisms of Action : The proposed mechanisms include:
Antimicrobial Activity
Quinazolines have also been recognized for their antimicrobial properties. Research indicates that derivatives can effectively combat bacterial strains and fungi.
- Antibacterial Properties : Compounds have been shown to possess significant antibacterial activity against Gram-positive bacteria. Structure-activity relationship studies suggest that modifications at specific positions on the quinazoline ring enhance this activity .
- Antifungal Activity : Some derivatives exhibit strong antifungal properties, with effectiveness against pathogens like Candida albicans and Fusarium moniliforme, often outperforming standard antifungal agents .
Anti-inflammatory Activity
Quinazoline derivatives are investigated for their anti-inflammatory effects as well.
- Inhibition of Pro-inflammatory Cytokines : Compounds similar to 2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol have been found to inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Case Studies
Several studies highlight the biological activity of quinazoline derivatives:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| 1 | N-(benzo[d]thiazol-2-yl)-6-bromo... | EGFR Inhibition | 0.096 μM |
| 2 | 6-Alkoxy-4-substituted-aminoquinazolines | Antitumor Activity | Nanomolar range |
| 3 | Various quinazolines | Antibacterial | MIC < 0.98 μg/mL against MRSA |
Scientific Research Applications
Antibacterial Activity
Research has demonstrated that derivatives of quinazoline compounds exhibit significant antibacterial properties. For instance, studies have shown that certain synthesized quinazoline derivatives display high activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve interference with bacterial DNA synthesis and cell wall integrity.
Table 1: Antibacterial Activity of Quinazoline Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol | Staphylococcus aureus | 12.5 µg/mL |
| 3-amino-7-chloro-2-methylquinazolin | Klebsiella pneumoniae | 6.25 µg/mL |
| 7-chloro–2–methyl–quinazolin | Pseudomonas aeruginosa | 10 µg/mL |
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). Various studies indicate that modifications on the quinazoline scaffold can enhance its efficacy against these cell lines .
Table 2: Anticancer Efficacy Against Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol | HepG2 | 27.04 |
| N-(4-(3-Chloro-4-fluorophenyl)amino)-6-(propynyl)-quinazoline | MCF-7 | 20.98 |
| Quinazoline derivative with thiosemicarbazide side chain | HepG2 | 18.79 |
Case Studies and Research Findings
- Synthesis and Evaluation of Antibacterial Activity : A study synthesized several quinazoline derivatives and evaluated their antibacterial activity against a range of pathogens. The findings indicated that modifications to the quinazoline structure significantly influenced antimicrobial potency .
- Anticancer Studies : Another research effort focused on the synthesis of novel quinazoline derivatives, assessing their effects on cancer cell lines. The results highlighted that specific substitutions on the quinazoline ring could enhance cytotoxicity against HepG2 and MCF-7 cells, suggesting a promising avenue for drug development .
- Computer-Aided Drug Design : Recent advancements in computational methods have facilitated the design of new derivatives based on the structure of 2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol. These studies utilize molecular docking techniques to predict binding affinities to target enzymes associated with cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in MPO Inhibition
The compound shares structural similarities with 2-(7-methoxy-4-methylquinazolin-2-yl)guanidine, a potent MPO inhibitor (docking score: −16.20 kcal/mol). Both compounds feature the 7-methoxy-4-methylquinazolin-2-yl moiety, but the latter replaces the aminoquinazolin-4-ol group with a guanidine. This substitution enhances hydrogen bonding with Thr100 and Glu102 in MPO, explaining its superior inhibitory activity compared to the title compound .
Anticancer Quinazoline-Thiazole Derivatives
Compounds like 7-((4-(4-methoxyphenyl)thiazol-2-yl)amino)quinazolin-4-ol (4d) and 7-((4-(4-bromophenyl)thiazol-2-yl)amino)quinazolin-4-ol (4h) exhibit structural parallels but differ in substituents. The thiazole ring in these derivatives enhances EGFR kinase inhibition (IC₅₀ values: 0.8–2.1 μM) compared to the dual quinazoline core of the title compound, which lacks direct thiazole conjugation .
G4 DNA Stabilizers
The title compound was compared to 2-(4-methyl-quinazolin-2-ylamino)-quinazolin-4-ol, a G4 stabilizer synthesized via Skraup reactions. Both compounds exhibit planar quinazoline scaffolds conducive to DNA intercalation, but the latter’s lack of a methoxy group reduces its binding affinity to G4 structures (ΔTₘ: +8°C vs. +12°C for methoxy-containing analogues) .
Substituent Effects on Bioactivity
- Methoxy Group: The 7-methoxy group in the title compound enhances lipophilicity and membrane permeability compared to non-methoxy analogues like 7-chloro-2-(4-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine, which shows reduced cellular uptake .
- Methyl Group: The 4-methyl group improves metabolic stability, as seen in 7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol, where methyl substitution reduces CYP450-mediated degradation .
Research Findings and Implications
- MPO Inhibition : The title compound’s dual quinazoline core offers a scaffold for optimizing MPO inhibitors, though guanidine derivatives remain more potent .
- Anticancer Potential: Thiazole-containing quinazolines outperform the title compound in EGFR inhibition, suggesting strategic substitutions for activity enhancement .
- G4 Stabilization : Methoxy groups significantly improve DNA binding, positioning the title compound as a lead for anticancer drug design .
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis begins with 7-methoxy-4-methylanthranilic acid (or its ester derivative), which undergoes amidation with chloroacetyl chloride in the presence of triethylamine to yield 2-(chloroacetamido)-7-methoxy-4-methylbenzoate . Subsequent cyclization via hydrazine hydrate in n-butanol generates the quinazolin-4-one core.
Key Reaction Conditions
Amination of the Chloro Intermediate
The chloro group at position 2 is displaced via SNAr using aqueous ammonia or ammonium hydroxide under reflux. Catalytic conditions (e.g., CuI or Pd catalysts) enhance reaction efficiency, yielding 7-methoxy-4-methylquinazolin-2-amine in 65–75% yield.
Synthesis of 2-Aminoquinazolin-4-ol
Cyclization of 4-Hydroxyanthranilic Acid Derivatives
4-Hydroxyanthranilic acid is condensed with formamide under microwave irradiation (400 W, 15 min) to directly form 2-aminoquinazolin-4-ol in 85–90% yield. Alternative methods employ β-ketoesters and o-aminobenzamides in phosphoric acid-catalyzed cyclo-condensation, achieving comparable yields without metal catalysts.
Post-Cyclization Functionalization
For substrates lacking direct hydroxylation, methoxy-protected intermediates (e.g., 2-amino-4-methoxyquinazoline ) are demethylated using boron tribromide (BBr₃) in dichloromethane at −78°C, yielding the hydroxyl derivative in >90% purity.
Coupling of Quinazoline Subunits
Nucleophilic Aromatic Substitution (SNAr)
2-Chloro-7-methoxy-4-methylquinazoline reacts with 2-aminoquinazolin-4-ol in dimethylformamide (DMF) at 120°C for 12 h, using potassium carbonate (K₂CO₃) as a base. The reaction proceeds via SNAr, forming the target compound in 60–70% yield.
Optimization Data
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 120 | 70 |
| DMSO | Et₃N | 100 | 55 |
| THF | NaH | 80 | 40 |
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling using Pd₂(dba)₃ and Xantphos ligand in toluene at 110°C facilitates C–N bond formation between the two subunits. This method achieves higher yields (75–80%) but requires stringent anhydrous conditions.
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Coupling
A novel approach combines cyclization and coupling in a single pot. 7-Methoxy-4-methylanthranilic acid and 4-hydroxyanthranilic acid are treated with hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl) to form silylated intermediates, which undergo simultaneous cyclization and coupling in the presence of cesium fluoride (CsF). This method reduces purification steps but yields 50–55% of the target compound.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 20 min) accelerates the SNAr coupling step, improving yields to 75% while reducing reaction time to 30 minutes.
Characterization and Analytical Data
Spectroscopic Confirmation
Q & A
Basic: What are the established synthetic routes for 2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol?
Answer:
The synthesis typically involves three key steps:
Skraup Reaction : Start with commercially available aromatic aniline derivatives under Skraup conditions to form the quinazoline core. This step is optimized for regioselectivity using sulfuric acid and glycerol as solvents .
Guanidine Formation : Convert intermediates into N-(4-methyl-quinazolin-2-yl)-guanidine via cyclization with cyanamide or thiourea derivatives. This step requires careful pH control (e.g., using DIPEA in DMF) to avoid side reactions .
Final Coupling : React the guanidine intermediate with isatoic anhydride (IA) in DMF to introduce the quinazolin-4-ol moiety. Purification via column chromatography or recrystallization ensures high purity (>95%) .
Basic: How is the compound characterized post-synthesis?
Answer:
Characterization involves:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) confirm regiochemistry and substitution patterns. For example, methoxy protons appear as singlets at δ ~3.8 ppm, while aromatic protons show coupling patterns consistent with quinazoline stacking .
- HPLC-MS : Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) paired with high-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ at m/z 343.1) and purity (>98%) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values to confirm stoichiometry .
Advanced: How can researchers optimize the synthesis to improve yield and scalability?
Answer:
- Electrochemical Methods : Replace high-temperature cyclization with electrochemical oxidative coupling using aluminum/carbon electrodes in acetic acid. This reduces reaction time (6–8 hours vs. 24 hours) and improves yields (75–85% vs. 50–60%) by avoiding thermal decomposition .
- Microwave-Assisted Synthesis : For Skraup reactions, microwave irradiation (150°C, 30 min) enhances reaction efficiency compared to traditional reflux (24 hours) .
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C or CuI) for Buchwald-Hartwig coupling steps to reduce byproducts in guanidine formation .
Advanced: What strategies resolve contradictions in reported G-quadruplex (G4) DNA binding data?
Answer:
- Biophysical Assays : Use FRET-melting assays to quantify G4 stabilization (ΔTm values). For example, a ΔTm >10°C indicates strong binding, but discrepancies may arise from buffer conditions (e.g., K+ vs. Na+ ion concentrations) .
- Mutagenesis Studies : Compare binding to mutant G4 sequences (e.g., telomeric vs. promoter regions) to assess selectivity. Contradictions in affinity may reflect sequence-dependent structural variability .
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to model ligand-G4 interactions. Validate predictions with ITC (isothermal titration calorimetry) for thermodynamic parameters (ΔG, Kd) .
Advanced: Are there alternative methods to avoid high-temperature conditions in quinazolinone synthesis?
Answer:
- Electrochemical Cyclization : Utilize an undivided cell with carbon electrodes and acetic acid electrolyte at room temperature. This method achieves 80–90% yields for quinazolin-4(3H)-ones without thermal degradation .
- Photoredox Catalysis : Explore visible-light-mediated reactions (e.g., using Ru(bpy)₃Cl₂) to drive oxidative cyclization of 2-aminobenzamides at ambient temperatures .
Advanced: How to analyze structure-activity relationships (SAR) for anticancer activity?
Answer:
- Substitution Patterns : Systematically vary substituents (e.g., methoxy vs. methyl groups) and evaluate cytotoxicity (IC₅₀) in cancer cell lines (e.g., MCF-7, HeLa). For example, 7-methoxy substitution enhances G4 binding by 2-fold compared to 6-methyl derivatives .
- Pharmacophore Modeling : Use MOE or Schrödinger Suite to identify critical hydrogen-bond donors/acceptors. Align SAR data with docking results to prioritize synthetic targets .
Advanced: How to address solubility challenges in biological assays?
Answer:
- Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS containing 10% β-cyclodextrin to enhance aqueous solubility (up to 50 µM) without precipitation .
- Prodrug Design : Synthesize phosphate or acetate prodrugs (e.g., 4-ol to 4-O-phosphate) to improve bioavailability. Hydrolyze in situ using alkaline phosphatase .
Advanced: What analytical techniques resolve spectral inconsistencies in NMR data?
Answer:
- 2D NMR : Use HSQC and HMBC to assign overlapping aromatic signals. For example, cross-peaks between H-7 (δ 7.89 ppm) and C-8 (δ 155 ppm) confirm methoxy positioning .
- Variable Temperature NMR : Heat samples to 50°C in DMSO-d₆ to reduce aggregation-induced broadening. Compare with room-temperature spectra to identify dynamic effects .
Advanced: How to validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, and heat to denature unbound proteins. Quantify remaining G4-bound protein (e.g., MYC or KRAS) via Western blot .
- Fluorescence Polarization : Use FITC-labeled G4 DNA probes to measure ligand-induced stabilization in cell lysates. A ≥20% increase in polarization indicates target engagement .
Advanced: What computational tools predict metabolic stability?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
